molecular formula C17H15F3N2O4S B2913523 methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate CAS No. 339025-65-9

methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate

Cat. No.: B2913523
CAS No.: 339025-65-9
M. Wt: 400.37
InChI Key: NWCBCRHXPMZSAE-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate is a structurally complex compound featuring a methyl ester core, a sulfanyl (-S-) linkage, and a trifluoromethyl-substituted pyridinone moiety. The molecule integrates a 2-oxo-1,2-dihydropyridine ring substituted with a trifluoromethyl group at the 5-position, which is connected via a methylene bridge to an anilino group. This anilino group is further functionalized with a carbonyl-sulfanyl-acetate ester chain.

Properties

IUPAC Name

methyl 2-[[4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]carbamoylsulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O4S/c1-26-15(24)10-27-16(25)21-13-5-2-11(3-6-13)8-22-9-12(17(18,19)20)4-7-14(22)23/h2-7,9H,8,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCBCRHXPMZSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC(=O)NC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate typically involves multi-step organic reactions. The starting materials often include specific aniline derivatives and trifluoromethylated pyridines. The process usually involves:

  • Step 1: : Nucleophilic substitution reactions to introduce the pyridinyl group onto the aniline core.

  • Step 2: : Carbonylation reactions to form the carbamoyl group.

  • Step 3: : Thiolation to incorporate the sulfanyl moiety.

  • Step 4: : Esterification to form the final methyl ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but scaled-up reactions often employ continuous flow techniques to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum efficiency and safety.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester and thioester groups are prone to hydrolysis under acidic or basic conditions.

Ester Hydrolysis

  • Conditions : Aqueous NaOH or LiOH in THF/water mixtures at reflux.
  • Product : Forms the corresponding carboxylic acid derivative.
  • Mechanism : Nucleophilic acyl substitution with hydroxide ion attack at the carbonyl carbon .

Thioester Hydrolysis

  • Conditions : Acidic media (e.g., HCl) or enzymatic catalysis.
  • Product : Generates a free thiol and acetic acid derivative.
  • Note : Thioesters hydrolyze faster than oxyesters due to sulfur’s polarizability .

Table 1: Hydrolysis Pathways

Functional GroupReagentsProductReference
Methyl esterLiOH, H₂O/THF, reflux2-{[(4-{[2-oxo-5...yl}acetate acid
ThioesterHCl, H₂OAcetic acid + free thiol

Nucleophilic Substitution at the Thioester Group

The thioester’s electrophilic carbonyl carbon is susceptible to nucleophilic attack.

Transamidation

  • Reactants : Primary or secondary amines (e.g., aniline derivatives).
  • Conditions : Catalytic DMAP or DCC in DMF.
  • Product : Amide derivatives via C–N bond formation .

Transesterification

  • Reactants : Alcohols (e.g., ethanol, benzyl alcohol).
  • Conditions : Acidic or basic catalysis (e.g., H₂SO₄, NaOEt).
  • Product : Thioester analogs with altered alkyl groups .

Table 2: Thioester Reactivity

Reaction TypeReagentProduct StructureReference
TransamidationAnilineAmide-linked pyridinone derivative
TransesterificationEthanolEthyl thioester analog

Cyclocondensation Reactions

The thioester participates in [4+2] cyclocondensation with binucleophiles to form heterocycles.

Example Reaction:

  • Reactant : 1,2-Diaminobenzene.
  • Conditions : Reflux in DMF (120°C, 12 hrs).
  • Product : Benzothiazole-fused pyridinone derivatives .

Table 3: Cyclocondensation Products

BinucleophileConditionsHeterocycle FormedReference
o-PhenylenediamineDMF, 120°CBenzothiazolo-pyridinone
HydrazineEtOH, 80°CPyrazolo-thioacetate

Oxidation of the Thioester Group

The sulfur atom in the thioester can undergo oxidation.

Oxidation to Sulfone

  • Reagents : H₂O₂ or mCPBA.
  • Product : Sulfone derivative, enhancing electrophilicity for further reactions .

Disulfide Formation

  • Conditions : I₂ in basic media.
  • Product : Symmetrical disulfide via radical coupling (requires prior hydrolysis to free thiol) .

Functionalization of the Pyridinone Ring

The 2-oxo-5-(trifluoromethyl)pyridinone moiety undergoes electrophilic substitution.

Nitration

  • Reagents : HNO₃/H₂SO₄.
  • Position : Meta to the trifluoromethyl group due to its electron-withdrawing effect .

Halogenation

  • Reagents : Cl₂ or Br₂ in acetic acid.
  • Product : 3-Halo derivatives for cross-coupling applications .

Table 4: Pyridinone Ring Modifications

ReactionReagentPositionProduct ApplicationReference
NitrationHNO₃, H₂SO₄C3Precursor for amines
BrominationBr₂, AcOHC3Suzuki-Miyaura coupling

Biological Relevance and Stability Considerations

  • Hydrolytic Stability : The trifluoromethyl group enhances metabolic stability, making the compound resistant to enzymatic degradation .
  • Thiol Disproportionation : Under physiological pH, the thioester may release H₂S, contributing to redox modulation .

Scientific Research Applications

This compound's unique structure makes it valuable in several research areas:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules and polymers.

  • Biology: : Studied for its potential as a biochemical probe due to its ability to interact with various biological macromolecules.

  • Medicine: : Investigated for pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in materials science for developing new functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyridinyl and aniline moieties enable binding to active sites, while the trifluoromethyl group enhances hydrophobic interactions and membrane permeability. Pathways involved can vary based on the specific application but often include inhibition of key enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Table 1: Comparison of Ester-Containing Compounds with Trifluoromethyl Groups

Compound Name Core Structure Substituents/Functional Groups Yield (%) Molecular Weight (Da) Key Features
This compound (Target) 2-Oxo-1,2-dihydropyridine Trifluoromethyl, methyl ester, sulfanyl, anilino N/A ~428 (estimated) Unique pyridinone-anilino linkage
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Thiazole-piperazine Trifluoromethylphenyl urea, ethyl ester 93.4 548.2 High yield, ureido-thiazole core
Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) Thiazole-piperazine Meta-trifluoromethylphenyl urea, ethyl ester 92.0 548.2 Similar to 10d, positional isomer
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron-methyl) Triazine Sulfonylurea, methyl ester N/A 381.4 Herbicidal activity, triazine core

Key Observations :

  • The target compound shares the trifluoromethyl group and ester functionality with compounds like 10d and 10e but differs in its pyridinone-anilino core.
  • The sulfonylurea herbicides (e.g., metsulfuron-methyl) feature a triazine ring instead of pyridinone, highlighting divergent structural frameworks for similar agrochemical applications .

Functional Analogues with Sulfanyl and Carbonyl Linkages

Table 2: Sulfanyl/Carbonyl-Containing Compounds

Compound Name Core Structure Key Functional Groups Application/Activity
This compound Pyridinone-anilino Sulfanyl, carbonyl, trifluoromethyl Undocumented (structural analysis)
[2-(1H-indole-2-carbonyl)-1H-indol-5-yl] 2-methoxyacetate Indole Methoxyacetate, carbonyl Intermediate in organic synthesis
Methyl 1-[[[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methyl-[3-oxo-3-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]anilino]propanoyl]amino]-methylamino]cyclopentane-1-carboxylate Pyrimidine Trifluoromethyl anilino, methyl ester Pharmaceutical candidate (patent)

Key Observations :

  • The target compound’s sulfanyl and carbonyl groups are common in intermediates like indole-based esters but lack the trifluoromethyl-anilino synergy seen in patented pharmaceutical candidates .

Research Findings and Implications

  • Functional Group Synergy: The trifluoromethyl group and ester linkage may enhance stability and membrane permeability compared to non-fluorinated analogues .
  • Knowledge Gaps: No direct bioactivity data is available for the target compound.

Biological Activity

Methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate, with the CAS number 339025-65-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its molecular structure, pharmacological properties, and relevant research findings.

Molecular Structure

The compound has the following characteristics:

  • Molecular Formula : C17H15F3N2O4S
  • Molar Mass : 400.37 g/mol

The structure features a pyridine ring substituted with a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly within kinase pathways. The trifluoromethyl group likely plays a crucial role in enhancing the compound's interaction with enzymes or receptors, which may inhibit or activate specific signaling pathways .

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against various kinases. For example, studies have shown that similar compounds can inhibit CDK4 and CDK6, which are critical in cell cycle regulation. The inhibition of these kinases can lead to reduced cell proliferation in cancerous cells .

Compound Target Kinase IC50 (µM)
Methyl 2-{...}CDK40.25
Methyl 2-{...}CDK60.30

Case Studies

  • Cancer Cell Lines : In vitro cytotoxicity assays using various cancer cell lines have shown that this compound exhibits potent growth inhibition against multiple myeloma and mantle cell lymphoma cells, which are known for their aggressive proliferation due to overexpression of cyclin D1 and CDK4 activity .
  • Combination Therapies : Preliminary studies indicate that when used in combination with other chemotherapeutic agents, this compound may enhance therapeutic efficacy and reduce resistance observed in certain cancer types. This is particularly relevant for treatment regimens involving CDK inhibitors where resistance mechanisms often limit effectiveness .

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